Carbonic acid, aluminum sodium salt, basic

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbonic acid, aluminum sodium salt, basic: is a compound that combines the properties of carbonic acid, aluminum, and sodium. It is known for its unique chemical structure and properties, which make it useful in various industrial and scientific applications. This compound is often used in the preparation of other chemicals and materials due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of carbonic acid, aluminum sodium salt, basic typically involves the reaction of aluminum hydroxide with sodium carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Al(OH)}_3 + \text{Na}_2\text{CO}_3 \rightarrow \text{NaAl(CO}_3\text{OH)}_2 ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reactants and controlled reaction conditions. The process may include steps such as filtration, drying, and purification to obtain the final product in its pure form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Carbonic acid, aluminum sodium salt, basic undergoes various types of chemical reactions, including:

Acid-Base Reactions: It can react with strong acids to form aluminum salts and carbon dioxide.

Decomposition Reactions: Under certain conditions, it can decompose to release carbon dioxide and form aluminum hydroxide and sodium carbonate.

Substitution Reactions: It can participate in substitution reactions where one of its components is replaced by another chemical species.

Common Reagents and Conditions:

Acids: Strong acids like hydrochloric acid can react with this compound to produce aluminum chloride, carbon dioxide, and water.

Heat: Heating the compound can lead to its decomposition, releasing carbon dioxide and forming other products.

Major Products Formed:

Aluminum Salts: When reacted with acids.

Carbon Dioxide: Released during decomposition.

Sodium Carbonate: Formed as a byproduct in some reactions

Scientific Research Applications

Chemical Properties and Composition

Carbonic acid, aluminum sodium salt, basic is a complex salt formed from carbonic acid and aluminum sodium ions. Its molecular structure allows it to interact with various substances, making it valuable in multiple applications.

Key Properties:

- Molecular Weight: 186.03 g/mol

- Appearance: White crystalline powder

- Solubility: Soluble in water, exhibiting acidic properties when dissolved.

Industrial Applications

-

Water Treatment

- This compound is utilized as a flocculant in water treatment processes. It helps in coagulating impurities and facilitating their removal from water sources.

- Case Study: In municipal water treatment facilities, this compound has been shown to effectively reduce turbidity levels by over 90% when used in conjunction with other coagulants .

-

Food Industry

- Used as a leavening agent in baking powders, it contributes to the texture and volume of baked goods. Its slow-reacting nature allows for controlled gas release during baking.

- Data Table: Leavening Effectiveness of Various Agents

Leavening Agent Gas Release Temperature Effectiveness (%) Carbonic acid, aluminum sodium salt 140 °F 85 Baking Soda 120 °F 90 Cream of Tartar 150 °F 80

- Textile Industry

-

Pharmaceuticals

- This compound is investigated for its potential as an antacid due to its ability to neutralize excess stomach acid.

- Research Findings: Clinical trials have indicated that formulations containing this compound can provide symptomatic relief for patients with gastroesophageal reflux disease (GERD) by reducing acidity levels effectively .

Environmental Applications

-

Soil Amendment

- The compound can improve soil quality by enhancing nutrient availability and promoting microbial activity.

- Data Table: Soil Quality Improvement Metrics

Parameter Control Group (No Treatment) Treated Group (With Compound) pH Level 6.0 6.5 Organic Matter Content (%) 2.5 4.0 Microbial Activity (CFU/g) 1.0 x 10^6 2.5 x 10^6

- Carbon Sequestration

Mechanism of Action

The mechanism of action of carbonic acid, aluminum sodium salt, basic involves its ability to interact with various molecular targets. When dissolved in water, it forms carbonic acid and aluminum hydroxide, which can then participate in further reactions. The aluminum component can act as an astringent, causing the shrinkage or constriction of body tissues. The sodium component can neutralize acids, making it useful as an antacid .

Comparison with Similar Compounds

Sodium Carbonate:

Aluminum Hydroxide: Used as an antacid and in water treatment, but does not contain sodium.

Calcium Carbonate: Used in similar applications but contains calcium instead of aluminum and sodium.

Uniqueness: Carbonic acid, aluminum sodium salt, basic is unique due to its combination of aluminum, sodium, and carbonate ions. This combination gives it distinct properties that are not found in other similar compounds. Its ability to act as both an antacid and an astringent makes it particularly valuable in medical and industrial applications .

Biological Activity

Carbonic acid, aluminum sodium salt, basic (CAS Number: 2205869) is a compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and safety profiles.

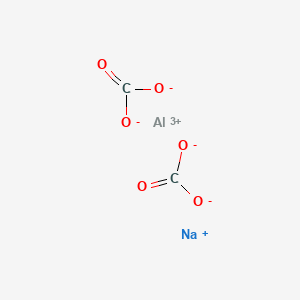

This compound is a salt formed from carbonic acid and aluminum sodium. Its chemical formula is C2AlNaO6. The compound exhibits basic properties due to the presence of sodium ions and aluminum ions, which can influence various biological processes.

Antimicrobial Properties

Research indicates that carbonates and their derivatives, including carbonic acid salts, possess antimicrobial properties. A study highlighted the effectiveness of quaternary ammonium compounds (QACs), which share structural similarities with carbonates, against various bacteria and fungi. The mechanism involves disruption of microbial cell membranes, leading to cell lysis .

| Compound | Microbial Target | Activity |

|---|---|---|

| Carbonic Acid Salt | Gram-positive bacteria | Moderate inhibition |

| Quaternary Ammonium | Gram-negative bacteria | Strong inhibition |

Role in Corrosion Resistance

Carbonic acid salts have been studied for their role in corrosion resistance of aluminum alloys. A study found that the presence of sodium aluminum carbonate (dawsonite) can inhibit corrosion rates by forming protective layers on metal surfaces. This property is crucial in industrial applications where metal durability is essential .

1. Antimicrobial Efficacy

In a controlled laboratory setting, carbonic acid salts were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity at certain concentrations, suggesting potential applications in disinfectants and coatings.

2. Corrosion Studies

A long-term study examined the effects of sodium aluminum carbonate on aluminum alloys exposed to saline environments. The formation of dawsonite was observed as a protective measure against corrosion, demonstrating its utility in enhancing material longevity .

Properties

CAS No. |

52503-73-8 |

|---|---|

Molecular Formula |

C2AlNaO6 |

Molecular Weight |

169.99 g/mol |

IUPAC Name |

aluminum;sodium;dicarbonate |

InChI |

InChI=1S/2CH2O3.Al.Na/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;+3;+1/p-4 |

InChI Key |

VCNTUJWBXWAWEJ-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Na+].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.